molecular formula C19H21NO B8462717 N-cyclohexyl 3-phenylbenzamide

N-cyclohexyl 3-phenylbenzamide

Cat. No.: B8462717
M. Wt: 279.4 g/mol
InChI Key: KEOHMWPUIIXQGG-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-phenylbenzamide is a synthetic small molecule belonging to the class of N-substituted benzamides. This class of compounds has garnered significant interest in medicinal chemistry research due to its demonstrated biological activities. Structurally related N-phenylbenzamide derivatives have been identified as promising scaffolds in antiviral discovery, showing potent in vitro activity against enterovirus 71 (EV71) and Hepatitis C virus (HCV) . For instance, certain N-phenylbenzamide compounds have exhibited inhibitory activity (IC50) against multiple EV71 strains at low micromolar concentrations, with selectivity indices (SI) that are comparable or superior to reference drugs like pirodavir . Similarly, other derivatives have shown considerable anti-HCV activity, with some compounds demonstrating potency superior to previously reported agents . The mechanism of action for this chemical family is believed to involve targeted inhibition of viral processes, making it a valuable template for developing novel antiviral therapeutics . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacophore for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-cyclohexyl-3-phenylbenzamide

InChI

InChI=1S/C19H21NO/c21-19(20-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)

InChI Key

KEOHMWPUIIXQGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The physicochemical and functional properties of N-cyclohexyl benzamides are highly influenced by substituents on the aromatic ring. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-Cyclohexyl 3-fluorobenzamide 3-fluoro C₁₃H₁₆FNO 221.27 Electronegative fluorine enhances reactivity; requires PPE (gloves, face shields) for handling .
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide 3-hydroxy, 4-methoxy C₁₄H₁₉NO₃ 249.31 Hydrogen-bonding capacity due to -OH and -OCH₃ groups; studied for crystal packing via X-ray diffraction .
N-Cyclohexyl 4-bromo-3-methoxybenzamide 4-bromo, 3-methoxy C₁₄H₁₈BrNO₂ 328.21 Bromine increases molecular weight and potential halogen bonding; safety protocols emphasize avoiding inhalation .
N,N′-1,4-Phenylenebisbenzamide Bisamide (reference) C₂₀H₁₆N₂O₂ 316.36 Structurally similar but ineffective as a P3HT nucleating agent despite epitaxial match .

Key Observations :

  • Electronic Effects: Fluorine at the 3-position (C₁₃H₁₆FNO) introduces electronegativity, altering electronic distribution and reactivity .
  • Solubility and Bonding: Hydroxy and methoxy groups (C₁₄H₁₉NO₃) enhance solubility in polar solvents and facilitate hydrogen bonding, critical for crystal engineering .
  • Performance in Polymer Nucleation : Bisamide analogs (e.g., C₂₀H₁₆N₂O₂) exhibit poor nucleation efficiency for P3HT compared to pyridine-containing variants, underscoring the necessity of specific functional groups beyond structural similarity .

Crystallographic and Structural Insights

  • N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: X-ray analysis reveals a monoclinic crystal system with hydrogen bonds between -OH and carbonyl groups, stabilizing the lattice .
  • N,N′-1,4-Phenylenebisbenzamide : Exhibits a repeating distance of 7.88 Å, matching P3HT’s c-direction, yet fails to nucleate effectively, suggesting that epitaxial matching alone is insufficient .

Supramolecular Nucleation in Polymers

  • N-Cyclohexyl Benzamides vs. Bisamides : While N,N′-1,4-phenylenebisbenzamide (C₂₀H₁₆N₂O₂) shares structural motifs with high-performance nucleating agents, its inability to nucleate P3HT highlights the critical role of substituent chemistry (e.g., pyridine vs. benzene) in directing polymer crystallization .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-phenylbenzoyl chloride (20 mmol) is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of cyclohexylamine (22 mmol) and triethylamine (20 mmol) in THF at 0°C. The mixture is refluxed for 4–6 hours, followed by quenching with water and extraction with dichloromethane (DCM). The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated to yield the crude product. Purification via recrystallization in ethanol-water (3:1) affords this compound in yields ranging from 70% to 85%.

Key Parameters:

  • Solvent: THF or DCM

  • Base: Triethylamine (1:1 molar ratio relative to acyl chloride)

  • Temperature: 0°C (initial), reflux (4–6 hours)

  • Yield: 70–85%

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack: Cyclohexylamine deprotonates to form a stronger nucleophile, which attacks the carbonyl carbon of 3-phenylbenzoyl chloride.

  • Elimination of HCl: Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Coupling Reactions Using Carbodiimide Reagents

An alternative method employs carbodiimide-mediated coupling of 3-phenylbenzoic acid with cyclohexylamine. This approach avoids handling moisture-sensitive acyl chlorides.

General Procedure

3-Phenylbenzoic acid (10 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in DCM. Cyclohexylamine (12 mmol) is added, and the mixture is stirred at room temperature for 12–24 hours. The product is isolated via aqueous workup and purified by column chromatography (hexane:ethyl acetate = 4:1) to yield 65–78% of the target compound.

Advantages:

  • Avoids acyl chloride synthesis.

  • Compatible with acid-sensitive functional groups.

Limitations:

  • Longer reaction times (12–24 hours).

  • Moderate yields compared to acyl chloride route.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase synthesis has been explored for benzamide derivatives, though specific protocols for this compound require adaptation from analogous systems.

Proposed Workflow

  • Resin functionalization: Wang resin is loaded with 3-phenylbenzoic acid using standard coupling reagents.

  • Amide bond formation: Cyclohexylamine is introduced under microwave irradiation (60°C, 30 minutes).

  • Cleavage: The product is cleaved from the resin using trifluoroacetic acid (TFA)/DCM (1:99).

Yield: 50–60% (estimated based on similar systems).

Catalytic Amination of 3-Phenylbenzoic Acid

Recent advances in metal-catalyzed amidation offer a promising route. For example, copper(I) iodide catalyzes the coupling of 3-phenylbenzoic acid with cyclohexylamine in the presence of a ligand.

Experimental Protocol

A mixture of 3-phenylbenzoic acid (10 mmol), cyclohexylamine (12 mmol), CuI (0.2 mmol), and 1,10-phenanthroline (0.4 mmol) in toluene is heated at 110°C for 24 hours under nitrogen. The product is extracted with ethyl acetate and purified via flash chromatography, yielding 55–65% of this compound.

Catalyst System:

  • Metal: CuI

  • Ligand: 1,10-Phenanthroline

  • Solvent: Toluene

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Acyl Chloride Route70–854–6 hoursHigh yield, straightforwardRequires acyl chloride synthesis
Carbodiimide Coupling65–7812–24 hoursAvoids acyl chloridesLonger reaction time
Solid-Phase Synthesis50–6030–60 minutesHigh-throughput potentialLower yield, specialized equipment
Catalytic Amination55–6524 hoursNo pre-activation of acidModerate yield, catalyst cost

Research Findings and Mechanistic Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in carbodiimide-mediated couplings, while non-polar solvents (toluene) improve selectivity in catalytic amination.

Scalability

The acyl chloride method is readily scalable to multigram quantities, with reported yields exceeding 80% in optimized batches. In contrast, catalytic systems face challenges in catalyst recovery and cost at scale .

Q & A

Q. What are the recommended synthetic methodologies for N-cyclohexyl 3-phenylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step approaches, including condensation reactions between 3-phenylbenzoic acid derivatives and cyclohexylamine. Microwave-assisted synthesis (MAS) has been shown to improve yield and reduce reaction time compared to conventional heating. For example:
  • Conventional method : Reacting ethyl 3-phenylbenzoate with cyclohexylamine under reflux in toluene for 12–24 hours yields ~65–70% .
  • Microwave method : Using a 300 W microwave reactor for 30 minutes achieves ~85% yield with reduced side products .
    Table 1 : Comparative synthesis parameters
MethodCatalystSolventTimeYield
ConventionalNoneToluene12–24 h65–70%
MicrowaveAcetic acidBenzene30 min85%

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:
  • Growing crystals via slow evaporation of a saturated DCM/hexane solution.
  • Data collection using a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) at 100 K.
  • Structural refinement with SHELXL, ensuring R-factor < 0.05 .
    Table 2 : Representative crystallographic data (analogous compound)
ParameterValue
Space groupP2₁/c
a, b, c (Å)25.02, 5.37, 8.13
α, β, γ (°)90, 98.5, 90

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and respiratory protection (P95/P1 respirators for low exposure; OV/AG/P99 for high concentrations). Avoid drainage contamination due to potential aquatic toxicity. Store in a cool, dry environment with inert gas purging .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques:
  • NMR vs. SC-XRD : Compare proton environments (¹H/¹³C NMR) with crystallographic bond lengths/angles. Discrepancies may indicate dynamic stereochemistry or solvent effects .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric impurities .

Q. What catalytic systems enable selective functionalization of this compound?

  • Methodological Answer : Palladium-catalyzed C–H activation is effective for aryl functionalization. For example:
  • Aromaticity transfer : Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in DMF at 120°C enable cyclohexyl group transfer from phenols to pyrrolidines, yielding N-cyclohexyl derivatives .
  • Benzonitrile synthesis : Use N-cyclohexyl benzamides with aryl iodides under Pd catalysis to achieve selective cyanation .

Q. How is this compound detected in adulterated dietary supplements?

  • Methodological Answer : Employ LC-MS/MS with the following parameters:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
  • Detection : MRM transitions m/z 310 → 105 (quantifier) and 310 → 77 (qualifier) .
    Table 3 : Validation parameters for LC-MS detection
ParameterValue
LOD0.1 µg/g
LOQ0.3 µg/g
Recovery92–98%

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